molecular formula C14H12ClN B8155237 4-(3-Chlorophenyl)isoindoline

4-(3-Chlorophenyl)isoindoline

Cat. No.: B8155237
M. Wt: 229.70 g/mol
InChI Key: AMHWCJJAYYVDMY-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)isoindoline is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of isoindoline derivatives, which are recognized for their wide range of biological activities. While specific studies on this compound are limited, related isoindoline and phthalimide compounds have been investigated for their antibacterial, antimicrobial, analgesic, and anti-inflammatory properties . This makes the this compound structure a valuable precursor or core structure for developing new pharmacologically active molecules. Researchers utilize this compound as a key intermediate in the synthesis of more complex heterocyclic systems. Its molecular framework is amenable to further functionalization, allowing for the exploration of structure-activity relationships (SAR). The presence of the chlorophenyl moiety can influence the compound's electronic properties and binding affinity to biological targets, which is a key area of study in drug discovery . The compound is provided for research purposes only. It is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chlorophenyl)-2,3-dihydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN/c15-12-5-1-3-10(7-12)13-6-2-4-11-8-16-9-14(11)13/h1-7,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHWCJJAYYVDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Chlorophenyl Isoindoline and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for 4-(3-Chlorophenyl)isoindoline

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For this compound, two primary retrosynthetic disconnections can be envisioned.

Strategy A: Late-Stage Arylation This approach involves disconnecting the C4-aryl bond as a key step. The target molecule is traced back to a 4-functionalized isoindoline (B1297411) precursor (e.g., 4-bromo- or 4-boronyl-isoindoline) and a (3-chlorophenyl)metal or halide reagent. The isoindoline ring itself can be disconnected across the C-N bonds, leading back to a 3-substituted-1,2-bis(halomethyl)benzene and ammonia (B1221849) or a primary amine. This strategy allows for the synthesis of a common isoindoline intermediate that can be diversified with various aryl groups.

Strategy B: Early-Stage Arylation Alternatively, the isoindoline ring can be disconnected first. This strategy begins with a precursor that already contains the C4-aryl bond. The key intermediate would be a 2-(3-chlorophenyl)-6-(halomethyl)benzylamine or a related 1-(3-chlorophenyl)-2,3-bis(halomethyl)benzene derivative. This precursor would then undergo an intramolecular cyclization to form the isoindoline ring. This approach is often more convergent but may require more complex starting materials.

Strategy Key Disconnection Precursors Advantages
A: Late-Stage Arylation C(4)-Aryl Bond4-Halo-isoindoline + (3-Chlorophenyl)boronic acidModular; allows for late-stage diversification.
B: Early-Stage Arylation C-N Bonds of the Ring2-(3-Chlorophenyl)-6-methylbenzylamine derivativeConvergent; avoids potential issues with functional group compatibility on the isoindoline core.

Classical and Modern Synthetic Routes to the Isoindoline Core

The isoindoline heterocyclic core is present in numerous bioactive molecules and approved drugs. Consequently, a multitude of synthetic methods for its construction have been developed.

The formation of the five-membered isoindoline ring is the crucial step in any synthesis. Both classical and modern methods are employed to achieve this transformation.

Reductive Cyclization: A common method involves the reduction of phthalimide derivatives. For instance, the stepwise reduction of an N-substituted phthalimide with reagents like lithium aluminum hydride (LiAlH₄) can yield the corresponding isoindoline.

Cyclization of Benzylamine Derivatives: The direct synthesis of the isoindoline core can be achieved through a one-step ortho-C–H alkenylation followed by intramolecular aminative cyclization of pyridinesulfonamide derivatives of benzylamines.

Intramolecular Hydroamination: Acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives provides a smooth route to isoindolines via the generation of a benzylic carbenium ion.

Electrophilic Cyclization: Substituted isoindolin-1-ones can be prepared through the electrophilic cyclization of o-(1-alkynyl)benzamides with reagents like iodine monochloride (ICl). These isoindolinone intermediates can then be reduced to the corresponding isoindolines.

Transition Metal-Catalyzed C-H Cyclization: Modern approaches utilize transition metals to facilitate intramolecular C-H cyclization. For example, palladium-catalyzed dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides can form isoindolinones, which are precursors to isoindolines. This method is notable for not requiring stoichiometric oxidants.

Table 1: Selected Cyclization Strategies for Isoindoline and Isoindolinone Cores

Method Catalyst/Reagent Precursor Type Product
Phthalimide Reduction LiAlH₄ N-Substituted Phthalimide Isoindoline
C-H Alkenylation/Cyclization Pd(II) salt, Ag(I) additive, Cu(II) oxidant Benzylamine derivative Isoindoline
Electrophilic Cyclization ICl, I₂, NBS o-(1-Alkynyl)benzamide Isoindolin-1-one (B1195906)
Dehydrogenative C-H Amidation Pd/C 2-Benzyl-N-mesylbenzamide Isoindolin-1-one

Precursor Synthesis and Functionalization for this compound

The synthesis of precursors is dictated by the chosen retrosynthetic strategy.

For a late-stage arylation approach, the synthesis of a 4-halo-isoindoline is required. This can be accomplished by starting from a 3-bromophthalic anhydride (B1165640), which is converted to the corresponding phthalimide and then reduced. The resulting 4-bromo-isoindoline serves as a versatile handle for subsequent cross-coupling reactions.

For an early-stage arylation strategy, a key precursor like 2-(4-chlorobenzoyl)benzoic acid can be synthesized via a Friedel-Crafts reaction between phthalic anhydride and chlorobenzene. This intermediate is central to the synthesis of related structures like chlorthalidone, where it undergoes a series of transformations including cyclization and ring contraction to form a 3-aryl-phthalimidine (isoindolin-1-one) core. A similar strategy could be adapted by using 3-chlorobenzoyl chloride and a suitable benzene (B151609) derivative to construct the necessary biaryl linkage prior to ring formation.

Regioselective and Stereoselective Synthesis of this compound and Related Derivatives

While this compound itself is achiral, many of its biologically active derivatives possess stereocenters, typically at the 1 and/or 3 positions. Therefore, methods for controlling regioselectivity and stereoselectivity are of paramount importance.

Achieving stereocontrol in the synthesis of substituted isoindolines often relies on asymmetric catalysis or the use of chiral auxiliaries.

Catalytic Asymmetric Synthesis: Enantio- and diastereoselective syntheses of 1,3-disubstituted isoindolines have been achieved via a CuI-Pybox-catalyzed one-pot imination-alkynylation-aza-Michael sequence, yielding products with high enantioselectivity (up to 99%) and diastereoselectivity (up to 9:1). Another approach involves the nickel(0)-catalyzed [2 + 2 + 2] cocyclization to generate chiral isoindoline derivatives.

Diastereoselective Cyclization: Synergistic palladium and Brønsted acid catalysis enables the diastereoselective cyclization of chiral sulfinamides to provide chiral isoindolines with high diastereoselectivities.

Organocatalysis: Asymmetric organocatalytic formal double-arylation of azomethines has been used for the synthesis of highly enantiomerically enriched isoindolines.

Table 2: Examples of Stereoselective Syntheses of Isoindoline Derivatives

Method Catalyst System Key Transformation Stereochemical Outcome
One-Pot Three-Component Reaction CuI-Pybox-diPh Imination-alkynylation-aza-Michael Up to 99% ee, 9:1 dr
[2+2+2] Cocyclization Nickel(0) with chiral ligand Cycloaddition Asymmetric synthesis

Directed C-H Activation and Organometallic Approaches

Directed C-H activation has emerged as a powerful tool for the efficient and atom-economical construction of heterocyclic systems, including isoindolinones, which are direct precursors to isoindolines.

Rhodium Catalysis: Rhodium complexes can catalyze the C-H activation of N-benzoylsulfonamides, which then annulate with olefins or diazoacetates to form a wide range of 3-substituted and 3,3-disubstituted isoindolinones. The directing group, typically an amide or a related functionality, ensures high regioselectivity.

Ruthenium Catalysis: A novel approach merges the strain-release of 1,2-oxazetidines with carboxylic acid-directed C–H activation using a ruthenium catalyst to furnish structurally diverse isoindolinones. This method obviates the need for external oxidants.

Palladium Catalysis: Palladium-catalyzed C-H carbonylation of benzylamines, where the amine itself acts as a directing group, provides isoindolinone scaffolds using a convenient CO surrogate.

Lewis Acid Catalysis: Lewis acids such as AlCl₃ and Sc(OTf)₃ can catalyze the C-H functionalization of 2-substituted azaarenes with N-sulfonylaldimines, triggering tandem reactions that provide rapid access to isoindolinones and isoindolines.

These C-H activation strategies typically install functionality ortho to a directing group. To synthesize a 4-substituted isoindoline, one would need to start with a precursor where the directing group is positioned to facilitate functionalization at the desired carbon, which could then be used in a cross-coupling reaction or be the aryl group itself if introduced via C-H arylation.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact and enhance sustainability. Key areas of focus include the use of environmentally benign solvents, the development of catalytic reactions, and the maximization of atom economy.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives, with water being a highly desirable medium due to its non-toxic, non-flammable, and readily available nature. The synthesis of isoindoline derivatives in aqueous media has been explored, demonstrating the feasibility of conducting these reactions under environmentally friendly conditions. For instance, the synthesis of certain heterocyclic compounds has been successfully achieved in water, sometimes facilitated by microwave irradiation to accelerate reaction rates google.com.

Solvent-free reactions represent another significant advancement in green synthesis. By eliminating the solvent altogether, these methods reduce waste, simplify purification processes, and can lead to improved reaction kinetics. The synthesis of N-substituted isoindoline-1,3-diones, which share the core isoindoline structure, has been accomplished under solvent-free conditions by heating the reactants together, sometimes in the presence of a solid support or catalyst smolecule.com. These approaches offer a direct and efficient route to the isoindoline scaffold and its derivatives.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Isoindoline Analogues

Parameter Conventional Synthesis Green Synthesis (Aqueous/Solvent-Free)
Solvent Often volatile organic solvents (e.g., toluene, DMF) Water or no solvent
Energy Input Typically requires prolonged heating Can be accelerated by microwave irradiation
Work-up Often involves liquid-liquid extraction and chromatography Simplified work-up, often filtration
Waste Generation Generates organic solvent waste Minimal or no solvent waste
Environmental Impact Higher Significantly lower

Catalytic methods are a cornerstone of green chemistry, as they allow for reactions to proceed with high efficiency and selectivity using only small amounts of a catalyst, which can often be recycled and reused. For the synthesis of 4-arylisoindolines and their analogues, transition-metal catalysis, particularly with palladium and rhodium, has proven to be a powerful tool.

Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization or direct C-H activation/functionalization, are widely used to construct the isoindoline core nih.govprimescholars.com. These methods allow for the direct coupling of aryl groups to the isoindoline scaffold, providing a convergent and efficient synthetic route. Rhodium-catalyzed C-H activation has also emerged as a valuable strategy for the synthesis of isoindolinones, the oxidized counterparts of isoindolines nih.govorganic-chemistry.org.

Atom economy is a critical metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has 100% atom economy, meaning that all atoms from the reactants are incorporated into the final product, with no byproducts.

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 researchgate.net

Catalytic reactions, particularly addition and cycloaddition reactions, often exhibit high atom economy. For example, a hypothetical catalytic synthesis of this compound from 2-vinylbenzaldehyde and 3-chloroaniline would have a high atom economy as the majority of the atoms from the reactants are incorporated into the final product. In contrast, classical multi-step syntheses that involve protecting groups or stoichiometric reagents often have lower atom economies due to the generation of waste products at each step.

Table 2: Atom Economy of a Hypothetical Palladium-Catalyzed Synthesis of 4-arylisoindoline

Reactant A Reactant B Product Byproduct % Atom Economy
2-iodobenzylamine 3-chlorophenylboronic acid This compound Boronic acid waste, salts < 100% (but higher than non-catalytic routes)

Note: This is a representative example. The actual atom economy would depend on the specific reagents and reaction conditions.

Derivatization and Functional Group Interconversions on the this compound Scaffold

The this compound scaffold provides multiple sites for further chemical modification, allowing for the synthesis of a diverse library of compounds for various applications. Derivatization can be targeted at the phenyl substituent, the isoindoline nitrogen, or the carbon framework.

The 3-chlorophenyl group of this compound can be modified using a variety of standard aromatic substitution reactions. The chlorine atom can be replaced through nucleophilic aromatic substitution or serve as a handle for cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination could be employed to introduce new carbon-carbon or carbon-nitrogen bonds at the 3-position of the phenyl ring.

Furthermore, electrophilic aromatic substitution reactions could be used to introduce additional functional groups onto the phenyl ring, although the directing effects of the existing chlorine atom and the isoindoline moiety would need to be considered.

The nitrogen atom of the isoindoline ring is a key site for functionalization. As a secondary amine, it can readily undergo a variety of reactions, including N-alkylation, N-arylation, and acylation.

N-Alkylation: The isoindoline nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base exeter.ac.uknih.gov. This allows for the introduction of a wide range of alkyl groups, which can modulate the steric and electronic properties of the molecule.

N-Arylation: The introduction of an aryl group at the isoindoline nitrogen can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination harvard.edu. This reaction typically employs a palladium or copper catalyst to couple the isoindoline with an aryl halide or triflate.

Functionalization of the Carbon Framework: The carbon atoms of the isoindoline scaffold can also be functionalized, primarily through C-H activation strategies. Transition-metal catalysts, such as palladium or rhodium, can selectively activate C-H bonds on the aromatic or the heterocyclic portion of the isoindoline, allowing for the introduction of new functional groups primescholars.com. For example, direct arylation at specific positions on the isoindoline ring can be achieved, providing a powerful tool for late-stage diversification of the scaffold.

Table 3: Examples of Derivatization Reactions on the Isoindoline Scaffold

Reaction Type Reagents and Conditions Functional Group Introduced
N-Alkylation Alkyl halide, base (e.g., K2CO3), solvent (e.g., DMF) Alkyl group
N-Arylation Aryl halide, Pd or Cu catalyst, base, ligand Aryl group
N-Acylation Acyl chloride or anhydride, base Acyl group
C-H Arylation Aryl halide, Pd catalyst, oxidant Aryl group

Inability to Generate Article on "this compound" Due to Lack of Available Scientific Data

Following a comprehensive search of scientific databases and literature, it has been determined that there is no publicly available experimental data for the specific chemical compound This compound . The creation of a scientifically accurate and informative article detailing the advanced analytical techniques for this compound is therefore not possible.

The user's request specified a detailed article structured around the spectroscopic and chromatographic analysis of "this compound," including:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) and Raman Spectroscopy

Mass Spectrometry (MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography

Chromatographic Techniques

Generating content for these sections requires access to specific research findings and data from these analytical methods performed on the target compound. Despite extensive searches, no synthesis procedures or characterization data (such as NMR spectra, IR absorption bands, mass-to-charge ratios, or crystal structures) for this compound could be located in the available scientific literature.

While searches did identify a structurally related compound, 4-(3-Chlorophenyl)isoindolin-1-one , this molecule contains a carbonyl group and is chemically distinct from the requested isoindoline. Furthermore, even for this related compound, there is a lack of published experimental spectroscopic data. Adhering to the strict instruction to focus solely on "this compound" and to not introduce information outside the specified scope, using data from this or any other related molecule would be inappropriate and violate the core requirements of the request.

Without the foundational scientific data, any attempt to generate the requested article would result in fabrication and would not meet the standards of accuracy and authoritativeness. Therefore, the article cannot be produced at this time.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 4 3 Chlorophenyl Isoindoline

Chromatographic Techniques for Purity and Isomeric Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive organic compounds like 4-(3-Chlorophenyl)isoindoline. Its high resolution and sensitivity make it ideal for both qualitative and quantitative analysis, including purity determination and the identification of synthesis-related impurities.

Detailed Research Findings:

While specific HPLC methods for this compound are not extensively documented in publicly available literature, suitable methods can be extrapolated from the analysis of structurally similar isoindoline (B1297411) derivatives and other aromatic compounds. sielc.comasianpubs.org A reverse-phase HPLC (RP-HPLC) method is anticipated to be the most effective approach for the separation and quantification of this compound. sielc.com

A hypothetical, yet scientifically grounded, RP-HPLC method for the analysis of this compound would likely employ a C18 column, which is effective for separating moderately polar to nonpolar compounds. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comftb.com.hr A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and the separation of any potential impurities with differing polarities. google.com

Detection is commonly achieved using a UV-Vis diode array detector (DAD). ftb.com.hr The presence of the aromatic rings and the chloro-substituent in this compound suggests it will have significant UV absorbance, likely at wavelengths around 210 nm and 254 nm. The retention time of the compound under specific chromatographic conditions serves as a key identifier. For quantitative analysis, a calibration curve would be constructed by analyzing standard solutions of known concentrations. nih.gov

Hypothetical HPLC Parameters for this compound Analysis:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table represents a typical starting point for method development. Optimization of the gradient, flow rate, and mobile phase composition would be necessary to achieve the best separation and peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC-MS can provide definitive structural information and is highly effective for identifying and quantifying trace impurities.

Detailed Research Findings:

GC-MS analysis involves introducing the sample into a heated injection port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. mdpi.com The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that is a unique fingerprint of the molecule. notulaebotanicae.ro

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Furthermore, characteristic fragmentation patterns would be observed, arising from the cleavage of specific bonds within the molecule. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for the 35Cl and 37Cl isotopes).

While direct GC-MS analysis of this compound may be feasible, derivatization might be employed to increase its volatility and improve its chromatographic behavior. mdpi.com However, for a compound of its expected volatility, direct analysis should be possible.

Expected GC-MS Parameters and Findings for this compound:

ParameterValue
Column HP-5MS or equivalent (non-polar)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (2 min hold), ramp to 280 °C at 10 °C/min
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500
Expected Molecular Ion [M]+ at m/z corresponding to C14H12ClN
Key Fragments Fragments corresponding to the loss of Cl, the chlorophenyl group, and parts of the isoindoline ring.

This table outlines a general GC-MS method. The exact retention time and mass spectrum would need to be determined experimentally with a pure standard of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds. bioline.org.br It is frequently employed to monitor the progress of chemical reactions, to identify compounds in a mixture, and to determine the purity of a substance. scialert.netacgpubs.org

Detailed Research Findings:

In the context of this compound, TLC would be an invaluable tool during its synthesis to track the consumption of starting materials and the formation of the product. scialert.net The technique involves spotting a small amount of the sample onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. scribd.com

The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. scribd.com The separation is quantified by the retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

The choice of the mobile phase is critical for achieving good separation. For a compound with the polarity of this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would likely be effective. scribd.com Visualization of the spots on the TLC plate can be achieved under UV light (due to the UV-active aromatic rings) or by staining with a chemical reagent such as potassium permanganate (B83412) or iodine vapor. researchgate.net

Typical TLC System for Analysis of this compound:

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV lamp (254 nm) or Iodine chamber
Expected Result A single spot for a pure sample of this compound with a characteristic Rf value. The presence of additional spots would indicate impurities.

This table provides a representative TLC system. The optimal solvent system would be determined through experimentation to achieve an Rf value for the product that is ideally between 0.3 and 0.5 for the best resolution. mums.ac.ir

Theoretical and Computational Chemistry Investigations of 4 3 Chlorophenyl Isoindoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For 4-(3-Chlorophenyl)isoindoline, these computational methods elucidate its fundamental properties, providing a theoretical framework to understand its behavior at a molecular level.

Density Functional Theory (DFT) Studies on Conformational Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the study of this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, or conformation. By calculating the energies of various possible conformations, researchers can identify the lowest energy structure, which corresponds to the most stable and thus most probable conformation of the molecule. mdpi.comnih.gov

These studies involve optimizing the molecular geometry to find the minimum energy state. The conformational stability is influenced by a variety of factors including steric hindrance between atoms, electronic effects, and intramolecular interactions such as hydrogen bonding. For this compound, the relative orientation of the 3-chlorophenyl group with respect to the isoindoline (B1297411) core is a key determinant of its conformational landscape. DFT studies can quantify the energetic differences between various rotational isomers (rotamers), providing a detailed picture of the molecule's flexibility and preferred shape. mdpi.comnih.gov

The choice of functional and basis set within the DFT framework is crucial for obtaining accurate results. Functionals like B3LYP are commonly employed for such calculations, offering a good balance between computational cost and accuracy. nih.gov The results from these calculations not only predict the most stable conformation but also provide valuable information about bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity. taylorandfrancis.comwikipedia.org The energy and shape of these orbitals are critical in understanding how a molecule will interact with other species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the chemical stability and reactivity of a molecule. malayajournal.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.orgresearchgate.net Conversely, a small gap indicates that the molecule is more reactive.

For this compound, HOMO-LUMO analysis performed using DFT calculations can reveal the regions of the molecule that are most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecular structure highlights the nucleophilic (electron-rich) and electrophilic (electron-poor) sites, respectively. This information is invaluable for predicting the outcomes of various chemical reactions and for designing new molecules with desired reactivity.

Table 1: Frontier Molecular Orbital Properties

Property Description Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a stronger tendency to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a greater propensity to accept electrons.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A larger gap implies greater stability. |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.de It is generated by calculating the electrostatic potential at various points on the electron density surface. These maps use a color spectrum to indicate different potential values, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor). sparkle.pro.brresearchgate.net Green and yellow areas denote intermediate potentials.

For this compound, the ESP map can identify the sites most susceptible to electrophilic and nucleophilic attack. uni-muenchen.de The nitrogen atom of the isoindoline ring, with its lone pair of electrons, is expected to be a region of negative electrostatic potential, making it a likely site for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms and regions near the electron-withdrawing chlorine atom are likely to exhibit a positive electrostatic potential.

ESP maps are crucial for understanding intermolecular interactions, including drug-receptor binding. chemrxiv.orgchemrxiv.org By visualizing the charge distribution, researchers can predict how this compound might orient itself when approaching a biological target, providing a basis for rational drug design and the study of molecular recognition processes. uin-malang.ac.id

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools that allow for the exploration of the dynamic behavior and interactions of molecules over time. These methods provide a bridge between the static picture offered by quantum chemical calculations and the dynamic reality of molecular systems.

Conformational Space Exploration and Energy Minimization

While DFT can identify stable conformations, exploring the entire conformational space of a flexible molecule like this compound requires more extensive computational techniques. Conformational space exploration aims to identify all possible low-energy arrangements of the atoms in a molecule. nih.gov This is often achieved through methods like systematic grid searches or stochastic methods such as Monte Carlo simulations.

Ligand-Receptor Docking Studies for Hypothetical Molecular Interactions (strictly in silico)

In silico ligand-receptor docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. scispace.com This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. nih.gov

For this compound, docking studies can be performed to hypothesize its interaction with various biological targets. The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. This scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. mdpi.com

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor's binding pocket. mdpi.com By analyzing the docked poses, researchers can gain insights into the structural features of this compound that are important for binding to a specific target. It is important to note that these are purely computational predictions and require experimental validation.

Table 2: Key Parameters in Ligand-Receptor Docking

Parameter Description Relevance to this compound Docking
Binding Affinity A measure of the strength of the interaction between the ligand and the receptor. Predicted by the scoring function to rank potential binding poses and compare different ligands.
Docking Score A numerical value calculated by the scoring function to estimate the binding affinity. Lower scores typically indicate a more stable ligand-receptor complex.
Binding Pose The predicted orientation and conformation of the ligand within the receptor's binding site. Provides insights into the specific intermolecular interactions that stabilize the complex.

| Intermolecular Interactions | The non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor. | Crucial for understanding the specificity and strength of the binding. |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to understand the behavior of molecules over time. For this compound, MD simulations would provide crucial insights into how its structure and dynamics are influenced by its surrounding environment, particularly different solvents. This is vital for predicting its behavior in various chemical and biological contexts.

The primary goal of MD simulations in this context is to model the interactions between this compound and solvent molecules. This would typically involve placing a model of the isoindoline derivative into a simulated box filled with a chosen solvent, such as water, ethanol, or dimethyl sulfoxide (B87167) (DMSO). The interactions between all atoms are then calculated using a force field, and Newton's laws of motion are applied to simulate the movement of each atom over a period of time, often on the scale of nanoseconds to microseconds.

Key areas of investigation would include:

Solvation Shell Structure: Analysis of the radial distribution functions (RDFs) would reveal the arrangement of solvent molecules around specific parts of the this compound molecule. For example, it would show how water molecules might arrange themselves around the nitrogen atom of the isoindoline ring or the chlorine atom on the phenyl group.

Hydrogen Bonding: The simulations would identify and quantify the hydrogen bonds formed between the isoindoline derivative and protic solvents. The lifetime and geometry of these hydrogen bonds are critical for understanding the molecule's solubility and stability in such solvents.

Conformational Dynamics: The phenyl and chlorophenyl groups in this compound have rotational freedom. MD simulations can explore the different conformations the molecule can adopt in various solvents and determine the most stable or prevalent conformations. This is crucial as the three-dimensional shape of a molecule often dictates its activity.

Transport Properties: The simulations could also be used to predict properties like the diffusion coefficient of this compound in different solvents, providing insights into its mobility.

Illustrative Data from a Hypothetical MD Simulation:

The following table represents the kind of data that could be generated from MD simulations of this compound in different solvents. Please note that this is representative data for illustrative purposes and not from an actual study on this specific compound.

SolventAverage Number of Solvent Molecules in First Solvation ShellDominant Conformation (Dihedral Angle °)
Water15.245°
Ethanol12.855°
DMSO14.150°

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), is a highly effective tool for predicting the spectroscopic properties of molecules. researchgate.net For this compound, DFT calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can then be compared with experimentally obtained spectra to confirm the molecule's structure and understand its electronic properties. researchgate.net

The process typically involves first optimizing the geometry of the this compound molecule to find its most stable three-dimensional structure. Following this, the spectroscopic properties are calculated using a specific level of theory and basis set, such as B3LYP/6-311G++(d,p). researchgate.net

Key Spectroscopic Predictions:

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule's chemical bonds. researchgate.net These frequencies correspond to the peaks in an IR spectrum. For this compound, this would include predicting the stretching frequencies for the N-H bond of the isoindoline ring, the C-Cl bond, and the various C-H and C=C bonds in the aromatic rings. Comparing the predicted spectrum with an experimental one helps in assigning the observed peaks to specific molecular vibrations. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated. These shifts are highly sensitive to the electronic environment of each atom. By comparing the calculated NMR shifts with experimental data, one can confirm the connectivity and structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. mdpi.com This provides information about the molecule's electronic structure, including the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Illustrative Comparison of Predicted and Experimental Spectroscopic Data:

The following table provides a hypothetical comparison between calculated and experimental spectroscopic data for this compound. This data is for illustrative purposes only.

Spectroscopic ParameterCalculated ValueExperimental Value
IR Frequency (cm⁻¹)
N-H Stretch34053390
C-Cl Stretch780775
¹H NMR Chemical Shift (ppm)
N-H Proton5.25.1
Aromatic Protons7.1 - 7.87.0 - 7.7
UV-Vis λmax (nm) 285288

This close agreement between theoretical and experimental values would serve to validate both the synthesized structure and the computational methods used.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 3 Chlorophenyl Isoindoline Derivatives

Design and Synthesis of Analogues for SAR/SPR Profiling

The design of analogues based on the 4-(3-chlorophenyl)isoindoline scaffold is a critical step in exploring the structure-activity relationship (SAR) and structure-property relationship (SPR). This process involves systematic modifications of the core structure to understand how changes in chemical features influence biological activity and physicochemical properties. The primary strategies for analogue design include altering substituents on both the phenyl ring and the isoindoline (B1297411) core, modifying the isoindoline ring itself (e.g., oxidation to isoindolinone or isoindoline-1,3-dione), and introducing variations in the linker between the two main moieties. nih.gov

The synthesis of these analogues often follows established chemical pathways for heterocyclic compounds. A common approach for creating isoindoline-1,3-dione derivatives, for instance, involves the condensation of a substituted phthalic anhydride (B1165640) with a primary amine. nih.govnih.gov For example, reacting phthalic anhydride with various primary amino-containing heterocycles can yield a library of N-substituted isoindoline-1,3-diones. nih.gov Similarly, isoindolin-1-one (B1195906) derivatives can be synthesized. One method involves the reaction of 2-benzoylbenzoic acid derivatives with hydroxylamine, followed by a reductive ring contraction. mdpi.com A scalable synthesis for 3-(4′-chlorophenyl)phthalimidine (an isomer of the core structure) starts from 2-(4-chlorobenzoyl)benzoic acid. mdpi.com

Another synthetic strategy employs cascade reactions. For instance, novel 3-methylated analogues of bioactive isoindolinones have been synthesized using a K2CO3-promoted cascade reaction of 2-acetylbenzonitrile (B2691112) with dimethylmalonate. nih.govmdpi.com This approach allows for the introduction of substituents at the C-3 position of the isoindoline ring, which can be crucial for modulating biological activity. nih.gov The general synthetic schemes allow for the creation of a diverse set of molecules for SAR and SPR profiling, enabling researchers to probe the effects of lipophilicity, electronic properties, and steric bulk on the molecule's interactions.

Table 1: General Synthetic Strategies for Isoindoline Derivatives

Starting Material(s) Key Reaction Type Resulting Core Structure Reference(s)
Phthalic Anhydride + Primary Amine Condensation Isoindoline-1,3-dione nih.govnih.gov
2-(4-chlorobenzoyl)benzoic acid + Hydroxylamine Cyclization / Reduction Isoindolin-1-one mdpi.com
2-acetylbenzonitrile + Dimethylmalonate Cascade Reaction 3-substituted Isoindolin-1-one nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to develop mathematical models that correlate the chemical structure of compounds with their biological activities or physicochemical properties. longdom.org These in-silico methods are instrumental in the drug design process, allowing for the prediction of a molecule's behavior and guiding the synthesis of more potent and effective analogues. longdom.orgfrontiersin.org

The development of a QSAR/QSPR model typically involves several key steps. First, a dataset of compounds with known activities or properties is compiled. The three-dimensional structures of these molecules are optimized, often using quantum chemical methods like Density Functional Theory (DFT). nih.gov A wide range of molecular descriptors are then calculated, which quantify various aspects of the molecule's structure, such as its topology, electronic properties (e.g., HOMO/LUMO energies), and physicochemical characteristics (e.g., logP, molar refractivity). neliti.comimist.ma

Statistical methods are then employed to build a model that links these descriptors to the observed activity. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are commonly used. neliti.comimist.mamdpi.com For example, a QSAR study on 2-hydroxy-1H-isoindole-1,3-diones found a good correlation between their cytostatic inhibitory effect and their electronic and lipophilic parameters. nih.gov Similarly, 3D-QSAR studies on quinazoline-4(3H)-one analogs as EGFR inhibitors have been used to design novel compounds with enhanced predicted activity. nih.govresearchgate.net The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques. nih.govnih.gov

Table 2: Examples of QSAR Studies on Related Heterocyclic Compounds

Compound Class Activity/Property Modeled Key Descriptors/Findings Reference(s)
1,3-dioxoisoindoline-4-aminoquinolines Antiplasmodial activity Activity depends on ATSC5i, GATS8p, minHBint3, minHBint5, MLFER_A, and topoShape descriptors. nih.gov
2-hydroxy-1H-isoindole-1,3-diones Cytostatic activity Inhibitory effect correlated well with electronic and lipophilic parameters. nih.gov
Indole derivatives Anti-proliferative activity Models built using electronic and topological descriptors. neliti.com
Quinazoline-4(3H)-one analogues EGFR inhibition 3D-QSAR models (CoMFA and CoMSIA) used to design more potent inhibitors. nih.gov

Investigation of Substituent Effects on Molecular Recognition and Binding Affinities (non-clinical targets only)

The nature and position of substituents on the this compound framework profoundly influence its molecular recognition by and binding affinity for non-clinical biological targets, such as enzymes. SAR studies investigate these effects by systematically varying substituents and measuring the resulting impact on activity. The isoindoline-1,3-dione ring system, due to its planar aromatic character and hydrophobicity, is known to interact with various biological targets. nih.gov

Research on related isoindoline structures has provided valuable insights. For instance, in a series of 2-hydroxy-1H-isoindole-1,3-diones, derivatives with strongly electron-donating groups at the 6-position of the isoindoline ring showed enhanced inhibitory activity against L1210 cell growth, while those with electron-withdrawing groups at the same position had lower activity. nih.gov This suggests that the electronic properties of the isoindoline core are crucial for molecular interactions.

Table 3: Effect of Substituents on Inhibitory Activity of Isoindoline-1,3-dione Analogues against Acetylcholinesterase (AChE)

Compound Substituent on N-benzyl pyridinium (B92312) moiety AChE IC50 (μM) Reference
7a 4-fluoro 2.1 nih.gov
7f 4-fluoro 2.1 nih.gov
- Rivastigmine (Standard) 11.07 nih.gov

Note: The table presents a selection of data to illustrate the impact of substituents. Compounds 7a and 7f, both possessing a 4-fluorobenzyl pyridinium moiety, demonstrated the highest inhibitory potency against AChE in the studied series.

Role of Stereochemistry in Modulating Molecular Interactions

Stereochemistry is a fundamental aspect of molecular recognition, as biological targets like enzymes and receptors are chiral environments. Consequently, different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit significantly different biological activities. nih.gov The spatial arrangement of atoms in a molecule dictates how it can fit into a binding site and form key interactions.

While the parent this compound is achiral, the introduction of substituents can create stereocenters. For example, the synthesis of 3-methylated analogues of bioactive isoindolinones results in a tetrasubstituted stereocenter at the C-3 position. nih.govmdpi.com The development of asymmetric syntheses is crucial to obtain enantiomerically pure compounds, allowing for the evaluation of individual stereoisomers and the determination of which enantiomer is responsible for the desired biological effect. nih.gov

Studies on other chiral heterocyclic compounds underscore the importance of stereochemistry. For instance, in a series of nature-inspired 3-Br-acivicin isomers, only those with the (5S, αS) configuration displayed significant antiplasmodial activity. nih.gov This stereoselectivity was attributed to potential recognition by a specific amino acid transport system and distinct interactions with the target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). nih.gov Molecular modeling revealed that stereochemistry affected the efficiency of covalent bond formation with the enzyme. nih.gov This demonstrates that a specific three-dimensional structure is often required for optimal target binding and subsequent biological response.

Table 4: Influence of Stereochemistry on the Antimalarial Activity of 3-Br-acivicin Methyl Ester Derivatives

Compound Stereochemistry Antiplasmodial IC50 (μM) against P. falciparum D10 strain Reference
2a (5S, αS) 0.96 nih.gov
2d (5R, αR) 8.9 nih.gov
2b (5S, αR) > 15 nih.gov
2c (5R, αS) > 15 nih.gov

Note: This data illustrates how stereochemistry dramatically impacts biological activity, with the "natural" (5S, αS) isomer being significantly more potent than its enantiomer and diastereomers.

Mechanistic Investigations of 4 3 Chlorophenyl Isoindoline at the Molecular Level Excluding Clinical Outcomes

Initial searches did not yield specific in vitro studies on the enzyme inhibition or activation by 4-(3-Chlorophenyl)isoindoline for the specified enzymes (COX, HPPD, AChE, BuChE, PP1, PP2A, Xanthine Oxidase). However, the principles of such investigations can be detailed.

Enzyme Inhibition and Activation Studies in vitro

In vitro enzyme assays are fundamental to characterizing the interaction of a compound like this compound with specific enzymes. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound to determine if it acts as an inhibitor or an activator. For instance, in the context of cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), spectrophotometric methods are commonly employed to monitor the hydrolysis of a substrate, with the change in absorbance indicating enzyme activity. The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Similarly, for an enzyme like xanthine oxidase, its activity can be monitored by measuring the increase in absorbance at a specific wavelength corresponding to the formation of uric acid. The effect of an inhibitor would be observed as a decrease in the rate of uric acid production.

Kinetic Analysis of Enzyme-Inhibitor Interactions

To understand the mechanism of inhibition, kinetic analyses are performed. These studies involve measuring the initial reaction velocities at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor. The data is then plotted using methods like the Lineweaver-Burk plot, which can help distinguish between competitive, non-competitive, and uncompetitive inhibition.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This reduces the Vmax but does not change the Km.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the Vmax and the Km.

The inhibition constant (Ki) is a more specific measure of the inhibitor's potency and is determined from these kinetic studies.

Binding Site Characterization through Mutagenesis or Fragment-Based Approaches

To identify the specific amino acid residues involved in the binding of an inhibitor to an enzyme, site-directed mutagenesis can be employed. This technique involves systematically replacing specific amino acids in the enzyme's active or allosteric sites and then evaluating the effect of these mutations on the inhibitor's binding affinity and inhibitory activity. A significant change in IC50 or Ki upon mutation of a particular residue suggests its importance in the inhibitor's binding.

Fragment-based approaches can also be used to probe the binding site. This involves screening a library of small chemical fragments to identify those that bind to the target enzyme. The binding of these fragments can be detected using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR). Once a fragment that binds to a specific pocket of the enzyme is identified, it can be grown or linked with other fragments to create a more potent and specific inhibitor.

Receptor Binding and Modulation Studies in vitro

While specific studies on this compound's interaction with dopamine D2 or serotonin receptors were not found, research on structurally related compounds provides a framework for how such investigations would be conducted. For example, a compound with a chlorophenyl moiety has been shown to interact with opioid receptors, and the methodologies used in such studies are applicable here. mdpi.com

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for studying receptor-ligand interactions due to their high sensitivity and ability to quantify binding affinity. giffordbioscience.comoncodesign-services.com These assays use a radioactively labeled ligand (radioligand) that has a known affinity for the target receptor. The general principle involves incubating the radioligand with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled compound being tested (the competitor).

The amount of radioligand bound to the receptor is measured, and the ability of the test compound to displace the radioligand is determined. From this competition curve, the IC50 of the test compound is calculated, which is the concentration that displaces 50% of the specifically bound radioligand. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

There are three main types of radioligand binding assays:

Saturation assays: These are used to determine the density of receptors in a tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. This involves incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached. giffordbioscience.com

Competition assays: As described above, these are used to determine the affinity (Ki) of a test compound for the receptor. giffordbioscience.com

Kinetic assays: These measure the rates of association (kon) and dissociation (koff) of the radioligand to and from the receptor. giffordbioscience.com

For example, to assess the binding of a compound to the dopamine D2 receptor, membranes from cells expressing this receptor would be incubated with a specific D2 radioligand, such as [3H]-spiperone, and various concentrations of the test compound. Non-specific binding is determined by adding a high concentration of an unlabeled D2 ligand.

Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site where the endogenous ligand binds. nih.gov They can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the orthosteric ligand.

Functional assays are typically used to characterize allosteric modulation. For G protein-coupled receptors (GPCRs) like the dopamine D2 and serotonin receptors, a common assay is the [35S]GTPγS binding assay. This assay measures the activation of G proteins, which is an early step in the signal transduction cascade following receptor activation. An increase in [35S]GTPγS binding in the presence of the orthosteric agonist indicates receptor activation. A PAM would potentiate this agonist-induced signal, while a NAM would reduce it.

Structural studies, such as X-ray crystallography and cryo-electron microscopy, can provide detailed insights into the binding site of allosteric modulators and the conformational changes they induce in the receptor. nih.gov Computational modeling and molecular dynamics simulations can also be used to predict and analyze the interactions between an allosteric modulator and its binding site. nih.gov

Ion Channel Modulation Studies in vitro

Specific data on the modulation of ion channels by this compound is not available in the provided search results. However, the experimental approaches to study such effects are well-established.

Electrophysiological techniques, particularly the patch-clamp technique, are the gold standard for studying the effects of compounds on ion channel function. In the whole-cell patch-clamp configuration, a glass micropipette forms a high-resistance seal with the membrane of a single cell, allowing for the measurement of the total ion current flowing through all the channels in the cell membrane.

To study the effect of a compound on a specific type of ion channel, a voltage protocol is applied to the cell to elicit currents characteristic of that channel. The compound is then applied to the cell, and any changes in the current's amplitude, kinetics, or voltage-dependence are recorded. This allows for the determination of whether the compound is an activator or an inhibitor of the channel.

For example, to test the effect of this compound on a voltage-gated sodium channel, a cell expressing this channel would be held at a negative membrane potential and then depolarized to various potentials to activate the channels. The resulting sodium currents would be measured before and after the application of the compound. A reduction in the peak current would indicate inhibition.

In addition to patch-clamp, fluorescence-based assays using voltage- or ion-sensitive dyes can be used for higher-throughput screening of compounds for their effects on ion channels. These assays measure changes in fluorescence that correspond to changes in membrane potential or intracellular ion concentration, providing an indirect measure of ion channel activity.

Protein-Ligand Interaction Characterization

The characterization of the interaction between a small molecule like this compound and its protein targets is fundamental to understanding its mechanism of action. Various biophysical techniques are employed to elucidate the specifics of these interactions, from confirming binding to determining the thermodynamic and structural details of the complex.

Spectroscopic methods are invaluable for detecting and quantifying the binding of ligands to proteins. Fluorescence quenching, in particular, is a widely used technique that can provide information on the binding affinity and the proximity of a ligand to fluorescent amino acid residues, typically tryptophan, within a protein. core.ac.uknih.govresearchgate.net

The intrinsic fluorescence of a protein is sensitive to its local environment. Upon binding of a ligand such as this compound, conformational changes in the protein or direct interaction with the fluorophore can lead to a decrease, or quenching, of the fluorescence signal. nih.govresearchgate.net By systematically titrating the ligand and monitoring the change in fluorescence intensity, a binding curve can be generated. From this data, the binding constant (Ka) and dissociation constant (Kd) can be calculated, providing a quantitative measure of the binding affinity.

Table 1: Parameters Obtainable from Fluorescence Quenching Studies

ParameterDescription
Binding Constant (Ka) A measure of the affinity of the ligand for the protein.
Dissociation Constant (Kd) The reciprocal of the binding constant, indicating the concentration at which half of the binding sites are occupied.
Stoichiometry of Binding (n) The number of ligand molecules that bind to a single protein molecule.
Quenching Mechanism Can be static (formation of a non-fluorescent complex) or dynamic (collisional quenching).

It is crucial to account for potential inner filter effects, where the ligand itself absorbs at the excitation or emission wavelengths, which can lead to an apparent quenching even in the absence of binding. nih.gov

For a more comprehensive thermodynamic and kinetic profile of protein-ligand interactions, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a protein. nih.govnih.govspringernature.com This technique provides a complete thermodynamic profile of the interaction in a single experiment. nih.gov By titrating the ligand into a solution containing the protein, the heat absorbed or released is measured, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). nih.gov From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing deep insights into the driving forces of the binding event.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor binding events. nih.govnih.gov In a typical SPR experiment, the protein (ligand) is immobilized on a sensor chip, and a solution containing the small molecule (analyte) flows over the surface. nih.gov Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov This allows for the real-time monitoring of both the association and dissociation phases of the interaction, providing kinetic data (kon and koff) in addition to the binding affinity (Kd). nih.gov

Table 2: Comparison of ITC and SPR Techniques

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat changes upon binding. nih.govnih.govMeasures changes in refractive index upon binding. nih.gov
Primary Data Enthalpy (ΔH), Binding Constant (Ka), Stoichiometry (n). nih.govAssociation rate (kon), Dissociation rate (koff), Binding Affinity (Kd). nih.gov
Labeling Label-free.Label-free. nih.gov
Immobilization Not required.One binding partner is immobilized. nih.gov
Throughput Generally lower.Can be higher with modern instruments.

X-ray crystallography is the gold standard for providing a high-resolution, three-dimensional structure of a protein-ligand complex at the atomic level. nih.govaimspress.comlibretexts.org This technique involves crystallizing the protein in complex with the ligand and then diffracting X-rays through the crystal. libretexts.org The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. libretexts.org

The detailed structural information obtained from X-ray crystallography can reveal the precise binding mode of the ligand, including the specific amino acid residues involved in the interaction, the hydrogen bonding network, and any conformational changes in the protein that occur upon binding. nih.gov This information is invaluable for understanding the molecular basis of the ligand's activity and for guiding structure-based drug design efforts.

Intracellular Signaling Pathway Modulation (limited to defined molecular events)

The biological effect of a compound like this compound is ultimately determined by how it modulates intracellular signaling pathways. Following the initial binding event to its target protein(s), a cascade of molecular events is typically triggered, leading to a cellular response.

The identification of these modulated pathways often involves a combination of techniques. For instance, changes in the phosphorylation state of key signaling proteins can be detected using specific antibodies. The activation or inhibition of downstream effector proteins can also be monitored. By piecing together these defined molecular events, a comprehensive picture of the compound's impact on cellular signaling can be constructed. For example, studies on other compounds have shown how they can influence pathways such as the Nuclear Factor kappaB (NF-κB) pathway or Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in regulating cellular processes like inflammation and proliferation. nih.gov

Non Clinical Applications and Materials Science Relevance of 4 3 Chlorophenyl Isoindoline

Utilization as a Ligand in Organometallic Chemistry and Catalysis

The isoindoline (B1297411) core is a valuable component in the design of ligands for organometallic chemistry and catalysis due to its rigid bicyclic structure and the presence of a nitrogen atom that can coordinate to metal centers. researchgate.net

Isoindoline-based ligands have been shown to form stable complexes with a variety of transition metals. researchgate.net These ligands can be tailored to create specific coordination environments around the metal ion, influencing the reactivity and catalytic activity of the resulting complex. The modular nature of the isoindoline structure allows for the introduction of various substituents, which can fine-tune the steric and electronic properties of the ligand. researchgate.net This adaptability is crucial for developing catalysts with high selectivity and efficiency. For instance, bis(2-pyridylamino)isoindoline (BPI) ligands and their derivatives have been synthesized and complexed with metals like platinum, copper, and cobalt. researchgate.net

The coordination of these ligands typically occurs in a terdentate and meridional fashion, creating two metallacycles that share the metal-carbon bond. researchgate.net This pincer-like coordination imparts unusual properties to the metal center, which has led to applications in understanding fundamental organometallic reactions and developing new catalysts. researchgate.net Research has explored the synthesis and characterization of a range of pincer-type isoindoline ligands and their platinum group metal complexes. researchgate.netacs.org

Table 1: Examples of Transition Metal Complexes with Isoindoline-Type Ligands

Metal Ligand Type Coordination Geometry Potential Application Reference
Platinum(II) Unsymmetrical bis(2-pyridylimino)isoindolate Square Planar Luminescent Materials acs.org
Rhodium Diolefin with isoindoline-derived bridge Not specified Dehydrogenation of alcohols acs.org
Iridium Polyhydride with isoindoline-derived bridge Not specified Dehydrogenation of alcohols acs.org
Cobalt(II) Bis(2-pyridylimino)isoindoline (BPI) Octahedral Biological activity studies researchgate.net

This table is generated based on data for isoindoline derivatives and is for illustrative purposes.

Chiral isoindoline derivatives are of significant interest in asymmetric catalysis, where they can be used as chiral ligands or as the target molecules of enantioselective synthesis. nih.govchinesechemsoc.org The development of efficient methods for the synthesis of optically pure 1,3-disubstituted isoindolines is an active area of research, as these compounds are valuable building blocks for pharmaceuticals and bioactive molecules. nih.gov

Palladium-catalyzed asymmetric C-H activation and amination reactions have been successfully employed to synthesize enantioenriched isoindolines with high yields and excellent enantioselectivities. nih.govchinesechemsoc.org For example, a palladium-catalyzed enantioselective C–H activation/[4 + 1] annulation of diarylmethyltriflamide and olefins has been developed to construct chiral cis-1,3-disubstituted isoindoline derivatives. nih.gov Similarly, a highly efficient method for the palladium-catalyzed asymmetric intramolecular allylic C–H amination reaction provides a route to a range of biologically important enantioenriched isoindolines. chinesechemsoc.org

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of isoindolinones, which are closely related to isoindolines. nih.gov Chiral bifunctional organocatalysts have been used in cascade reactions to produce 3-substituted isoindolinones with very high enantioselectivities. nih.gov These methods highlight the potential of the isoindoline scaffold in the development of new asymmetric catalytic transformations.

Integration into Advanced Materials and Organic Electronics

The delocalized π-electron systems present in isoindoline and its derivatives make them promising candidates for applications in advanced materials and organic electronics. acgpubs.org

Isoindole derivatives, which share the core structure of isoindoline, are known to possess interesting optical properties. acgpubs.org Isoindole-1,3-dione compounds, for example, have been synthesized and their optical properties, including absorbance, transmittance, optical band gap, and refractive index, have been investigated. acgpubs.orgresearchgate.net These studies indicate that isoindole derivatives can be considered as eligible candidates for nonlinear optical (NLO) materials due to their delocalized π-electrons. acgpubs.org The absorption spectra of these compounds are typically dominant in the near-ultraviolet (NUV) region. acgpubs.org

The specific substitution pattern on the isoindoline ring, such as the 3-chlorophenyl group in 4-(3-chlorophenyl)isoindoline, would be expected to modulate these optoelectronic properties by altering the electron density and conjugation within the molecule.

Table 2: Optical Properties of Representative Isoindole-1,3-dione Derivatives

Compound Maximum Absorption (nm) Optical Band Gap (eV) Refractive Index (n) Reference
Compound 5 229 4.662 2.12 acgpubs.org
Compound 6 230 4.627 2.13 acgpubs.org
Compound 7 231 4.592 2.15 acgpubs.org
Compound 8 231 4.592 2.15 acgpubs.org
Compound 9 230 4.627 2.13 acgpubs.org

This table is based on data for isoindole-1,3-dione derivatives and is for illustrative purposes.

While direct applications of this compound in OLEDs and OPVs have not been reported, related nitrogen-containing heterocyclic structures, such as carbazole (B46965) and indoline (B122111) derivatives, are widely used in these technologies. mdpi.commdpi.comnih.gov Carbazole derivatives are effective host materials for phosphorescent emitters in OLEDs and are also used in thermally activated delayed fluorescence (TADF) materials. mdpi.com The structural similarities suggest that isoindoline derivatives could also function as components in OLEDs, potentially as host materials or as building blocks for emitters or charge-transporting materials.

In the field of organic photovoltaics, indoline-based dyes have been utilized as electron donors in solution-processed solar cells. mdpi.comnih.gov A donor-acceptor type indoline dye has been successfully incorporated into both bulk-heterojunction and bilayer-heterojunction organic solar cells. mdpi.comnih.gov This demonstrates the potential of the broader class of indole- and isoindoline-containing molecules in photovoltaic applications. The this compound structure could be functionalized to create novel donor or acceptor materials for OPVs.

Photochromic compounds can undergo reversible transformations between two isomers with different absorption spectra upon irradiation with light. nih.gov The indoline scaffold is a key component in certain classes of photochromic molecules, such as spiro-indoline naphthoxazines (SINO) and naphthopyrans (NIPS). nih.gov These molecules have been investigated for their potential in applications like smart solar cells that can adapt their transparency based on light intensity. nih.gov

Hybrid compounds incorporating an indoline spiropyran fragment have also been synthesized and their photochromic and fluorescence properties studied. nih.gov These materials exhibit reversible color changes and modulation of fluorescence upon UV irradiation. nih.gov Given the structural relationship between indoline and isoindoline, it is plausible that derivatives of this compound could be designed to exhibit photochromic properties, making them suitable for applications in optical data storage, anti-counterfeiting, and smart materials.

Exploration as a Scaffold for Agrochemical Development (e.g., Herbicides)

The isoindoline core is a recognized "privileged structure" in the development of biologically active molecules, including those with applications in agriculture. preprints.org Derivatives of isoindoline are known to exhibit a wide range of biological activities, including herbicidal properties. researchgate.net Specifically, the isoindoline-1,3-dione skeleton, a close structural relative of this compound, is a key component in a class of herbicides that act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (protox). nih.gov

Protox-inhibiting herbicides interfere with the chlorophyll (B73375) biosynthesis pathway in plants, leading to the accumulation of protoporphyrinogen IX. This molecule leaks from the plastid and is rapidly oxidized to protoporphyrin IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species. These reactive species cause rapid lipid peroxidation, membrane damage, and ultimately, cell death, manifesting as symptoms like leaf cupping, bronzing, and necrosis in susceptible weeds. preprints.orgnih.gov

Research into novel herbicides has led to the synthesis and evaluation of numerous isoindoline-1,3-dione derivatives. For example, series of isoindolinedione-substituted benzoxazinones have demonstrated significant herbicidal activity. preprints.orgnih.gov In these studies, compounds were designed and tested for both pre- and post-emergent application, showing effectiveness against various monocotyledonous and dicotyledonous weeds. organic-chemistry.org One of the most well-known commercial herbicides based on this scaffold is Flumioxazin. nih.gov The success of these related compounds underscores the potential of the this compound core as a foundational scaffold for developing new herbicidal agents. The presence of the chlorophenyl group is a common feature in many pesticides, suggesting that this specific substitution may contribute favorably to biological activity.

Table 1: Examples of Isoindoline-Based Herbicidal Compounds
Compound ClassExample Compound NameMechanism of ActionReference
Tetrahydro-2H-isoindoline-1,3-dionesFlumioxazinProtoporphyrinogen Oxidase (PPO) Inhibition nih.gov
Isoindoline-1,3-dione Substituted BenzoxazinonesCompound 8e (5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b] preprints.orgorganic-chemistry.orgoxazin-6-yl)isoindoline-1,3-dione)Protoporphyrinogen Oxidase (PPO) Inhibition nih.gov
Tetrahydroisoindolinyl-benzoxazinonesCompounds C10, C12, C13Protoporphyrinogen Oxidase (PPO) Inhibition preprints.orgnih.gov

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. These interactions, which include hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic effects, govern the process of molecular recognition and self-assembly, leading to the formation of well-defined, functional superstructures. Host-guest chemistry is a central branch of this field, focusing on complexes where a larger "host" molecule encloses a smaller "guest" molecule.

While direct research on the application of this compound in supramolecular and host-guest chemistry is not extensively documented, its molecular structure possesses key features that suggest significant potential in this area. The compound contains two aromatic rings: the fused benzene (B151609) ring of the isoindoline core and the attached 3-chlorophenyl group. These electron-rich systems are capable of participating in π-π stacking interactions, a fundamental force in the self-assembly of aromatic molecules to form ordered structures like columns or sheets.

Furthermore, the secondary amine (N-H) group within the isoindoline ring can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. This allows the molecule to engage in directional, specific interactions that are crucial for molecular recognition and the formation of complex host-guest assemblies. The chlorine substituent on the phenyl ring could also potentially participate in halogen bonding, another type of non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular materials. The modular nature of the isoindoline scaffold allows for further functionalization, making it an attractive building block for designing complex host molecules with tailored cavities for specific guest recognition.

Application as Dyes and Pigments

The isoindoline core structure is the basis for a significant class of synthetic organic pigments known for their high performance, including excellent lightfastness and heat stability. jst.go.jpresearchgate.net These pigments cover a broad color spectrum, ranging from greenish-yellow to orange, red, and brown. researchgate.net The chromophore is typically based on a substituted isoindoline or isoindolinone structure.

The synthesis of isoindoline pigments often involves the condensation of precursors like phthalodinitrile or diiminoisoindoline with other aromatic or heterocyclic compounds. Variations in the substituents attached to the core isoindoline structure allow for the tuning of the final color and physical properties of the pigment. jst.go.jp

The relevance of the this compound structure to this class of materials is explicitly supported by patent literature. A patent for isoindoline dyestuffs describes compounds where a phenyl, 3-chlorophenyl, or 4-chlorophenyl group is a possible substituent. mdpi.com This indicates that the specific 3-chlorophenyl substitution is a known and valued component in the design of isoindoline-based pigments. These pigments are used in a variety of demanding applications, including plastics, coatings, and printing inks. researchgate.net For example, Pigment Yellow 139 is a commercially successful pigment based on the 1,3-disubstituted isoindoline structure. organic-chemistry.org The presence of halogen atoms, such as chlorine, in pigment molecules often enhances their stability and insolubility, which are critical properties for high-performance pigments.

Table 2: Representative Isoindoline-Based Pigments
Pigment NameColour IndexGeneral ColourReference
Isoindoline YellowPigment Yellow 109Yellow jst.go.jp
Isoindoline YellowPigment Yellow 110Yellow jst.go.jp
Isoindoline YellowPigment Yellow 139Yellow jst.go.jporganic-chemistry.org
Isoindoline OrangePigment Orange 61Orange jst.go.jp
Isoindoline RedPigment Red 260Red jst.go.jp

Compound Index

Table 3: List of Compounds Mentioned
Compound Name
This compound
Flumioxazin
5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b] preprints.orgorganic-chemistry.orgoxazin-6-yl)isoindoline-1,3-dione
Protoporphyrinogen IX
Protoporphyrin IX
Pigment Yellow 109
Pigment Yellow 110
Pigment Yellow 139
Pigment Orange 61
Pigment Red 260

Future Perspectives and Emerging Research Avenues for 4 3 Chlorophenyl Isoindoline

Development of Novel and Efficient Synthetic Methodologies

While established methods for synthesizing substituted isoindolines exist, future research will likely focus on developing more efficient, sustainable, and stereoselective synthetic routes. Current methodologies for related isoindolinones, which can serve as precursors or structural analogs, often rely on multi-step processes or harsh reaction conditions.

Emerging strategies that could be adapted for 4-(3-Chlorophenyl)isoindoline include:

Metal-Free Synthesis : Inspired by iodine-mediated intramolecular C-H amidation, new metal-free approaches could offer an environmentally benign alternative to traditional transition-metal-catalyzed reactions. researchgate.net

One-Pot Reactions : The development of one-pot syntheses, such as those used for other isoindolinone derivatives using reagents like chlorosulfonyl isocyanate, could significantly improve efficiency by reducing reaction time and simplifying purification. nih.gov

Asymmetric Synthesis : To explore the stereochemical aspects of its bioactivity, developing stereoselective routes is crucial. Methodologies using chiral auxiliaries, such as those derived from phenylglycinol, have been successful for creating non-racemic 3-substituted isoindolinones and could be adapted for this purpose. researchgate.net

Acidolysis of Precursors : Novel methods involving the acidolysis of functionalized precursors, such as 3-phosphate-substituted oxindoles, present a strategy featuring mild conditions and readily available starting materials that could be explored for isoindoline (B1297411) synthesis. beilstein-journals.orgnih.gov

A comparative table of potential synthetic strategies is presented below.

MethodologyPotential AdvantagesKey FeaturesRelevant Precursor/Analog
Asymmetric Synthesis Access to single enantiomers, enabling stereospecific studies.Use of chiral auxiliaries or catalysts.3-Substituted Isoindolinones researchgate.net
One-Pot Synthesis Increased efficiency, reduced waste, shorter reaction times.Combination of multiple reaction steps without intermediate isolation.3-Hydroxyisoindolinones nih.gov
Metal-Free C-H Amidation Environmentally friendly, avoids toxic metal catalysts.Iodine-mediated cyclization.4-Aryl-2-quinolones researchgate.net
Acidolysis of Precursors Mild reaction conditions, simple operation.SN1 reaction mechanism with a stable carbocation intermediate.3-Monohalooxindoles beilstein-journals.org

Expansion of Theoretical Modeling to Predict New Reactivities and Interactions

Computational chemistry offers powerful tools to predict the behavior of this compound and guide experimental work. Future theoretical studies can provide deeper insights into its electronic structure, reactivity, and potential interactions with various molecular systems.

Key areas for expansion include:

Density Functional Theory (DFT) Studies : DFT calculations can be used to determine key physical descriptors, molecular electrostatic potential (MEP) maps, HOMO-LUMO energy gaps, and charge distributions. tandfonline.com These calculations help in understanding the molecule's intrinsic reactivity and stability. acs.org

Molecular Docking Simulations : Building on studies of related isoindoline derivatives, molecular docking can be employed to screen this compound against a wide range of biological targets. researchgate.netmdpi.com This can predict binding affinities and interaction modes, prioritizing experimental testing. nih.gov

Hirshfeld Surface Analysis : This technique is valuable for visualizing and analyzing intermolecular interactions, which are crucial for understanding crystal packing and material properties. tandfonline.com

Molecular Dynamics (MD) Simulations : MD simulations can provide information on the dynamic behavior of the compound and its complexes with target molecules over time, offering a more realistic model of interactions than static docking. acs.org

The table below summarizes computational methods and their potential applications for this compound.

Computational MethodApplicationPredicted Outcomes
Density Functional Theory (DFT) Elucidate electronic properties and reactivity.HOMO-LUMO gap, charge distribution, molecular electrostatic potential. tandfonline.com
Molecular Docking Predict binding to molecular targets.Binding energy, interaction modes, potential inhibitory activity. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulate behavior in a biological environment.Stability of ligand-target complexes, conformational changes. acs.org
Hirshfeld Surface Analysis Analyze intermolecular interactions in the solid state.Visualization of crystal packing forces and contacts. tandfonline.com

Discovery of Undiscovered Molecular Targets and Biological Mechanisms (non-clinical)

The isoindoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse array of biological targets. nih.gov While this compound itself is not a clinical drug, its structural analogs have shown a wide range of biological activities, suggesting that it may interact with yet-undiscovered molecular targets.

Future non-clinical research could focus on screening the compound against targets based on the activities of related structures:

Enzyme Inhibition : Analogs have demonstrated inhibitory activity against enzymes such as carbonic anhydrase, cyclooxygenases (COX-1 and COX-2), acetylcholinesterase, butyrylcholinesterase, α-glycosidase, and α-amylase. nih.govmdpi.com2promojournal.comnih.gov Screening against these and other enzyme families could reveal novel inhibitory functions.

Receptor Modulation : The structurally related compound Mazindol was recently identified as an orexin-2 receptor (OX2R) agonist, highlighting the potential for this chemical class to modulate receptor activity. wikipedia.org Screening this compound against panels of G-protein coupled receptors (GPCRs) and other receptor types could uncover new pharmacological pathways.

Antimicrobial and Antiproliferative Activity : Various isoindoline derivatives have been investigated for antimicrobial and anticancer effects, suggesting that this compound could be explored for similar potential. smolecule.commdpi.com

Exploration of New Non-Biological and Materials Science Applications

The unique electronic and structural properties of the isoindoline core suggest potential applications beyond biology, particularly in materials science. The delocalized π-electron system is a key feature that can be exploited for various functions. acgpubs.org

Promising areas of exploration include:

Nonlinear Optical (NLO) Materials : Organic compounds with delocalized π-electrons, such as isoindoline-1,3-diones, are considered strong candidates for NLO materials, which have applications in telecommunications and optical data storage. acgpubs.org

Organic Dyes and Pigments : The isoindole skeleton is the basis for highly stable pigments, such as Pigment Yellow 139. nih.gov The specific chromophoric properties of this compound could be investigated for use as a novel dye or functional colorant.

Fluorophores : Certain isoindoles have been developed as red to near-infrared fluorophores, which are valuable as markers in analytical chemistry and bio-imaging. nih.gov

Coordination Chemistry : Isoindoline-derived ligands can form stable pincer-type complexes with a variety of transition metals. acs.org These metal complexes have potential applications in homogeneous catalysis, redox flow batteries, and water splitting. researchgate.netrsc.org

Multidisciplinary Research Collaborations for Translational Potential (non-clinical)

Realizing the full potential of this compound requires a multidisciplinary approach, integrating expertise from various scientific fields. Collaborative efforts are essential to translate fundamental discoveries into practical, non-clinical applications.

Future research should foster collaborations between:

Synthetic and Computational Chemists : To design and execute efficient synthetic routes for the parent compound and its derivatives, guided by theoretical predictions of reactivity and properties. tandfonline.comacs.org

Materials Scientists and Physicists : To characterize the optical, electronic, and thermal properties of the compound and its derivatives for applications in materials science, such as NLO devices or novel pigments. acgpubs.org

Biochemists and Molecular Biologists : To conduct high-throughput screening and detailed enzymatic or binding assays to identify and validate novel molecular targets.

Chemical Engineers and Process Chemists : To develop scalable and cost-effective synthetic processes, enabling the production of larger quantities of the compound for advanced testing and application development.

Through such integrated efforts, the scientific community can systematically explore and harness the unique chemical properties of this compound, paving the way for innovative discoveries in both molecular science and material applications.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Chlorophenyl)isoindoline, and how can researchers optimize yield and purity?

Synthesis typically involves condensation reactions between halogenated aryl precursors and isoindoline derivatives under anhydrous conditions. For example, analogous compounds like (4-Chlorophenyl)(indolin-1-yl)methanone are synthesized via base-catalyzed reactions (e.g., triethylamine) to prevent hydrolysis of reactive intermediates . Yield optimization may require factorial design experiments, varying parameters like temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios of reagents . Purity can be enhanced via recrystallization or column chromatography using silica gel .

Q. How can researchers structurally characterize this compound using spectroscopic and chromatographic methods?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm aromatic proton environments and substituent positions. For example, the 3-chlorophenyl group shows distinct splitting patterns in 1^1H NMR due to meta-substitution .
  • HPLC-MS : To verify molecular weight (e.g., [M+H]+^+ peaks) and quantify impurities. Gradient elution with acetonitrile/water is effective for resolving polar byproducts .
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction provides definitive stereochemical confirmation .

Q. What computational tools are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps, charge distribution, and reactive sites. Software like Gaussian or ORCA can model substituent effects on electron density, aiding in hypothesis generation for reactivity studies . Molecular dynamics simulations (e.g., in COMSOL) further explore solvent interactions and stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Gloves, lab coats, and goggles are mandatory. Chlorinated aryl compounds may release toxic fumes upon decomposition .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., chlorobenzene).
  • Waste Disposal : Absorb spills with diatomaceous earth and dispose as halogenated organic waste .

Q. How should researchers design preliminary experiments to assess the compound’s stability under varying pH and temperature conditions?

Adopt a split-plot design :

  • Factors : pH (2–12), temperature (25–80°C), and exposure time (24–72 hours).
  • Responses : Degradation products quantified via HPLC.
    This approach minimizes experimental runs while identifying critical degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental reactivity data for this compound?

  • Step 1 : Validate computational models by benchmarking against known analogs (e.g., 2-(4-Chlorophenyl)morpholine’s reaction kinetics) .
  • Step 2 : Use sensitivity analysis to identify discrepancies (e.g., solvent effects not accounted for in DFT).
  • Step 3 : Refine models using experimental data (e.g., adjusting dielectric constants in simulations) .

Q. What advanced statistical methods optimize reaction conditions for scaling up this compound synthesis?

  • Response Surface Methodology (RSM) : Central Composite Design (CCD) to model non-linear relationships between variables (e.g., catalyst loading vs. reaction rate) .
  • Machine Learning : Train algorithms on historical data to predict optimal conditions (e.g., Bayesian optimization for yield maximization) .

Q. How can researchers analyze contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting patterns)?

  • Hypothesis Testing : Compare observed data with simulated spectra (e.g., using ACD/Labs or MestReNova) to rule out impurities or tautomerism .
  • 2D NMR : Employ 1^1H-13^13C HSQC or NOESY to resolve overlapping signals and confirm coupling networks .

Q. What novel applications of this compound are emerging in interdisciplinary research?

  • Catalysis : As a ligand in transition-metal complexes for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Bioconjugation : Functionalization via amine or carbonyl groups for drug delivery systems .
  • Materials Science : Incorporation into polymers for optoelectronic devices, leveraging its aromatic rigidity .

Q. How can interdisciplinary approaches (e.g., chemical biology + computational chemistry) enhance understanding of the compound’s bioactivity?

  • Docking Studies : Use AutoDock or MOE to predict binding affinities with target proteins (e.g., kinase inhibitors) .
  • Metabolomics : Track cellular uptake and metabolism via 14^{14}C-labeled derivatives in cell cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.